![molecular formula C12H13N3 B1429595 [4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine CAS No. 1216067-81-0](/img/structure/B1429595.png)
[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine
Vue d'ensemble
Description
[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine is a heterocyclic compound that features a pyrroloimidazole core structure
Mécanisme D'action
Target of Action
A structurally similar compound, a derivative of 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole, has been reported to exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (ripk1) .
Mode of Action
The compound’s structure, particularly the presence of the imidazole ring, suggests that it might interact with its targets through hydrogen bonding . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension .
Biochemical Pathways
Given the reported inhibitory activity against ripk1 of a structurally similar compound , it can be inferred that this compound might influence pathways involving RIPK1, such as necroptosis, a form of programmed cell death.
Pharmacokinetics
The compound’s high solubility, suggested by its imidazole structure , might enhance its bioavailability.
Result of Action
Given the reported anti-necroptotic activity of a structurally similar compound , it can be inferred that this compound might have a similar effect, potentially inhibiting programmed cell death.
Action Environment
The stability of the compound might be influenced by factors such as ph and temperature, which can affect the protonation state of the imidazole ring and the conformation of the pyrrolidine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine typically involves multiple steps, including cyclization, reduction, and substitution reactions. One common synthetic route includes:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the pyrroloimidazole ring.
Reduction: The intermediate product is then subjected to reduction conditions to yield the dihydropyrroloimidazole derivative.
Substitution: Finally, the phenylamine group is introduced through a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of high-yielding reagents and catalysts, as well as continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of halogenated intermediates and strong bases.
Major Products
The major products formed from these reactions include various substituted pyrroloimidazole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound has shown potential as a bioactive molecule. It is investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry
Industrially, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring structure and exhibit various biological activities, including antimicrobial and anticancer properties.
Pyrrolo[2,1-c][1,2,4]triazole derivatives: These compounds are synthesized through similar synthetic routes and have shown potential as necroptosis inhibitors.
Uniqueness
What sets [4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine apart is its specific imidazole ring structure, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and other specialized applications.
Propriétés
IUPAC Name |
4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-10-5-3-9(4-6-10)11-8-14-12-2-1-7-15(11)12/h3-6,8H,1-2,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMMCGMXQHDGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


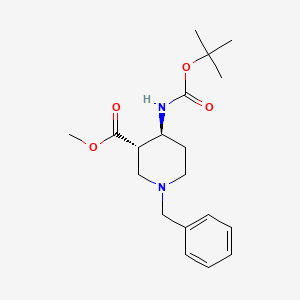
![6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1429516.png)
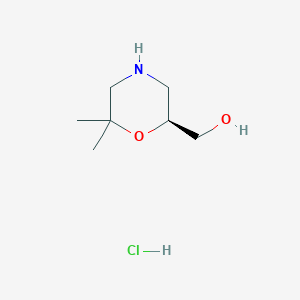

![2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one;hydrochloride](/img/structure/B1429520.png)
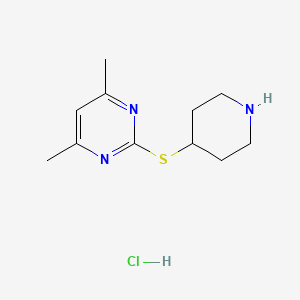
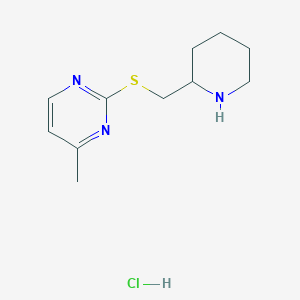
![2-(Pyrrolidin-3-ylthio)benzo[d]thiazole hydrochloride](/img/structure/B1429524.png)
![2-chloro-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1429526.png)
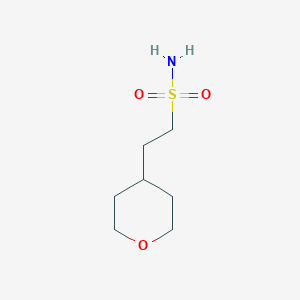
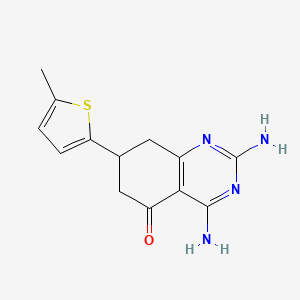
![2-((piperidin-4-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429529.png)
![2-((Piperidin-2-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1429530.png)
![{1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidin-3-yl}methanol](/img/structure/B1429531.png)
